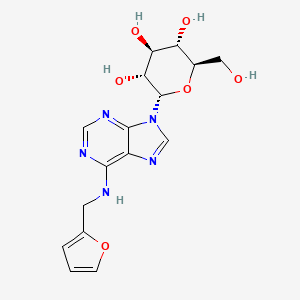

kinetin-9-N-glucoside

Description

Overview of Cytokinins as Phytohormones

Cytokinins are a class of plant hormones that are fundamental to the regulation of numerous aspects of plant growth and development. omexcanada.comwikipedia.org They are primarily involved in promoting cell division (cytokinesis), but their influence extends to shoot and root growth, the development of chloroplasts, the delay of aging (senescence), and responses to environmental stresses. omexcanada.comwikipedia.orggcwgandhinagar.com Synthesized mainly in the roots, cytokinins are transported throughout the plant, where they act in concert with other phytohormones, notably auxins, to control a delicate balance of developmental processes. wikipedia.orgbritannica.com This interplay between cytokinins and auxins is crucial; for instance, a high auxin-to-cytokinin ratio typically promotes root formation, while a low ratio favors shoot development. britannica.com

The diverse functions of cytokinins underscore their importance in the plant life cycle. They are involved in breaking seed dormancy, promoting germination, and influencing the formation of flowers and fruits. omexcanada.com Furthermore, by slowing the breakdown of chlorophyll (B73375) and other cellular components, cytokinins can delay the senescence of leaves, keeping them photosynthetically active for longer periods. omexcanada.comwikipedia.org

Discovery and Initial Characterization of Kinetin (B1673648) and Related Cytokinins

The journey to understanding cytokinins began with the discovery of kinetin. In the mid-1950s, a team of scientists at the University of Wisconsin, led by Folke Skoog and Carlos Miller, isolated a substance from autoclaved herring sperm DNA that could potently stimulate cell division in tobacco pith callus tissue. nih.govoup.comresearchgate.net This compound, which was not found in fresh DNA, was identified as 6-furfurylaminopurine and given the name "kinetin" due to its remarkable ability to promote cytokinesis. gcwgandhinagar.comnih.govoup.com The discovery of kinetin was a landmark achievement, marking the identification of the first cytokinin. researchgate.net

This breakthrough paved the way for the search for naturally occurring cytokinins in plants. The first such compound, zeatin, was isolated from immature corn kernels (Zea mays) a few years later. gcwgandhinagar.com The identification of kinetin and zeatin established the chemical nature of this class of phytohormones as adenine (B156593) derivatives. researchgate.net These early studies also revealed the critical interaction between cytokinins and auxins in regulating organ formation, a concept that remains central to plant developmental biology. nih.gov

Early Detection and Perception of Cytokinin N-Glucosides as Inactive Forms

In the years following the discovery of the primary cytokinins, researchers began to identify various modified forms, including N-glucosides. These compounds, where a glucose molecule is attached to a nitrogen atom of the purine (B94841) ring (at the N7 or N9 position), were first detected in plant tissues in the early 1970s. frontiersin.org It was soon established that N-glucosylation is a common metabolic pathway for cytokinins in a wide range of plants. frontiersin.orgnih.gov

Shifting Paradigms: Re-evaluation of Cytokinin N-Glucoside Biological Activity

The long-standing view of cytokinin N-glucosides as mere inactive byproducts has been undergoing a significant re-evaluation in recent years. frontiersin.orgnih.gov A growing body of evidence now suggests that these molecules may have more nuanced and biologically relevant roles than previously thought. nih.govnih.gov While it is generally accepted that N-glucosides themselves are not biologically active because they cannot bind to cytokinin receptors, new research indicates that they can be metabolized in vivo to release the active free cytokinin base. frontiersin.orgnih.gov

This paradigm shift has been driven by studies showing that exogenously applied N-glucosides can, in some cases, elicit cytokinin-like responses. For instance, trans-zeatin-N-glucosides have been shown to delay senescence in Arabidopsis in a manner comparable to the active cytokinin base. plos.org Furthermore, specific physiological effects of cytokinin N-glucosides have been observed in various bioassays, including the inhibition of root development and the activation of cytokinin signaling pathways. researchgate.netnih.gov These findings suggest that the perceived inactivity of N-glucosides may have been due to limitations in the experimental systems used and that their biological activity is likely dependent on their conversion back to active forms within the plant. frontiersin.orgfrontiersin.org This reconversion process appears to be specific to certain types of N-glucosides and may vary between different plant species. frontiersin.org

Interactive Data Table: Key Milestones in Cytokinin and Kinetin-9-N-Glucoside Research

| Year(s) | Key Finding | Significance |

| Mid-1950s | Isolation and characterization of kinetin from autoclaved herring sperm DNA. nih.govoup.comresearchgate.net | First identification of a cytokinin, a new class of plant hormones. researchgate.net |

| 1963-1965 | Isolation of zeatin from corn endosperm. gcwgandhinagar.com | Discovery of the first naturally occurring cytokinin in plants. gcwgandhinagar.com |

| Early 1970s | First detection of cytokinin N-glucosides in plant tissues. frontiersin.org | Revealed a common metabolic pathway for cytokinins. frontiersin.org |

| Decades following discovery | Cytokinin N-glucosides are largely considered inactive, irreversible metabolic byproducts. nih.govresearchgate.netcas.cz | Shaped the understanding of cytokinin regulation for many years. |

| Recent Years | Emerging evidence suggests cytokinin N-glucosides can be metabolized back to active forms and exhibit biological activity. frontiersin.orgnih.govnih.govplos.org | Challenges the long-held dogma and opens new avenues of research into the roles of these compounds. |

Properties

Molecular Formula |

C16H19N5O6 |

|---|---|

Molecular Weight |

377.35 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H19N5O6/c22-5-9-11(23)12(24)13(25)16(27-9)21-7-20-10-14(18-6-19-15(10)21)17-4-8-2-1-3-26-8/h1-3,6-7,9,11-13,16,22-25H,4-5H2,(H,17,18,19)/t9-,11-,12+,13-,16+/m1/s1 |

InChI Key |

OYLTWZIEBYEQGY-HMXKMONRSA-N |

Isomeric SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversions of Kinetin 9 N Glucoside

Enzymatic Formation of N-Glucosides

The conjugation of glucose to the kinetin (B1673648) molecule, a process known as glucosylation, is a key deactivation pathway. This modification is catalyzed by a specific class of enzymes that attach a glucose moiety to the nitrogen atoms of the purine (B94841) ring.

Role of Uridine (B1682114) Diphosphate (B83284) Glycosyltransferases (UGTs) in N-Glucosylation

The enzymatic N-glucosylation of cytokinins, including kinetin, is primarily carried out by Uridine Diphosphate Glycosyltransferases (UGTs). mdpi.comfrontiersin.org These enzymes facilitate the transfer of a glucose molecule from an activated sugar donor, typically UDP-glucose, to the cytokinin. mdpi.comfrontiersin.org In the plant Arabidopsis thaliana, an extensive screening of 105 recombinant UGTs identified specific enzymes responsible for cytokinin glucosylation. researchgate.net This process is a critical component of cytokinin homeostasis, as the resulting N-glucosides are generally considered inactive forms of the hormone. researchgate.netbiologydiscussion.com The addition of the glucose moiety increases the water solubility of the cytokinin, which can influence its transport and storage within the plant. frontiersin.org

Specificity of Glucosyltransferases for N9-Position Conjugation

While UGTs can glucosylate cytokinins at various positions on the purine ring, certain enzymes exhibit specificity for the N9 position. Research on Arabidopsis has identified UGT76C1 and UGT76C2 as two key enzymes that catalyze the N-glucosylation of a range of cytokinins, including kinetin, at both the N7 and N9 positions. researchgate.netmdpi.com The formation of N-glucosides at the N9 position is a well-documented metabolic pathway for cytokinins. slu.se These N9-glucosides are generally stable and considered to be biologically inactive, representing a form of irreversible deactivation. biologydiscussion.comslu.se

Comparative Analysis of N3-, N7-, and N9-Glucosylation Pathways

Cytokinins can undergo glucosylation at the N3, N7, or N9 positions of their purine ring. nih.govoup.com The formation of N7- and N9-glucosides is a common and significant pathway for cytokinin deactivation, leading to stable and largely inactive products. frontiersin.orgfrontiersin.org In contrast, N3-glucosides have been observed less frequently. oup.com While N7- and N9-glucosides are generally resistant to enzymatic cleavage back to the active free base, kinetin-N3-glucoside can be hydrolyzed by the maize β-glucosidase. oup.comoup.com In Arabidopsis, the enzymes UGT76C1 and UGT76C2 are responsible for the formation of both N7- and N9-glucosides. nwafu.edu.cnscispace.com The relative abundance of these different N-glucosides can vary between plant species and even within different tissues of the same plant, suggesting distinct regulatory mechanisms. scispace.com

Deconjugation and Hydrolysis Pathways

The breakdown of kinetin-9-N-glucoside, a process known as deconjugation or hydrolysis, involves the enzymatic removal of the glucose molecule to release the free, active form of kinetin.

Identification and Characterization of Enzymes Responsible for this compound Hydrolysis

The hydrolysis of cytokinin N-glucosides is a critical step in reactivating these stored forms of the hormone. While the enzymes responsible for cleaving N7- and N9-glucosides have been elusive in some model organisms like Arabidopsis, studies in other plants have provided key insights. frontiersin.org The enzyme Zm-p60.1, a β-glucosidase isolated from maize, has been shown to have the ability to hydrolyze trans-zeatin (B1683218) N9-glucoside, albeit at a low rate. nih.govfrontiersin.org This suggests the existence of specific enzymes capable of reversing the N9-glucosylation of cytokinins. However, the enzymatic release of the free base from N7-glucosides appears to be more restricted. nih.govfrontiersin.org The identification of the specific enzymes that hydrolyze this compound is an area of ongoing research. nih.gov

β-Glucosidase Activity in Releasing Free Cytokinin Bases from N-Glucosides (e.g., Zm-p60.1)

β-Glucosidases are a class of enzymes that play a role in the release of active cytokinins from their glucosylated forms. nih.govoup.com The maize β-glucosidase, Zm-p60.1, has been extensively studied and is known to hydrolyze cytokinin O-glucosides and N3-glucosides, releasing the active free base. nih.govoup.comoup.com While its activity on N7- and N9-glucosides is limited, it has been demonstrated to hydrolyze trans-zeatin-9-glucoside, although much less efficiently than O-glucosides. nih.govfrontiersin.org Specifically, the rate of hydrolysis for tZ9G by Zm-p60.1 is about 1000 times lower than for O-glucosides, and no hydrolysis of tZ7G has been detected. nih.gov This indicates a high degree of specificity among β-glucosidases for different cytokinin glucoside isomers.

Differential Metabolism of Isoprenoid and Aromatic Cytokinin N-Glucosides

Significant differences exist in the metabolic processing of N-glucosides derived from isoprenoid and aromatic cytokinins. mdpi.comresearchgate.net Isoprenoid cytokinins, such as zeatin and N6-(Δ2-isopentenyl)adenine (iP), and aromatic cytokinins, like N6-benzyladenine (BAP), undergo distinct metabolic fates following N-glucosylation.

Research in Arabidopsis thaliana has revealed that N-glucosides of iP are generally stable and are not readily converted back to their active free base form. nih.govresearchgate.net In contrast, trans-zeatin (tZ) N-glucosides can be metabolized to release the active tZ base, indicating a potential for reversible inactivation. nih.govresearchgate.net Specifically, both tZ-N7-glucoside and tZ-N9-glucoside have been shown to be efficiently converted to the tZ free base in Arabidopsis seedlings. frontiersin.orgresearchgate.net This differential metabolism suggests that while N-glucosylation of iP may represent a more permanent deactivation, the glucosylation of tZ could serve as a regulatory mechanism, allowing for the release of active cytokinin when needed. nih.gov

Studies comparing the metabolism of cis- and trans-zeatin have further highlighted these distinctions. When applied to oat leaves, trans-zeatin was metabolized into its corresponding N7- and N9-glucosides, whereas cis-zeatin (B600781) was not. oup.com This suggests a specificity in the enzymes responsible for N-glucosylation or subsequent metabolism.

The table below summarizes the key metabolic differences observed for N-glucosides of different cytokinin types in Arabidopsis thaliana.

| Cytokinin Type | N-Glucoside Metabolites | Reversibility to Free Base | Primary Metabolic Fate |

| Isopentenyladenine (iP) | iP-N7-glucoside, iP-N9-glucoside | Not readily converted back to iP | Accumulation of N-glucosides |

| trans-Zeatin (tZ) | tZ-N7-glucoside, tZ-N9-glucoside | Efficiently cleaved to tZ | Conversion to free base and subsequent metabolism |

| Dihydrozeatin (DHZ) | DHZ-N7-glucoside | - | Predominantly converted to its N7-glucoside |

| cis-Zeatin (cZ) | - | - | Levels of other cytokinin types remain unaffected |

Oxidative Degradation and Interaction with Cytokinin Oxidases/Dehydrogenases (CKX)

Cytokinin oxidases/dehydrogenases (CKX) are the primary enzymes responsible for the irreversible degradation of cytokinins, playing a central role in controlling their active levels. mdpi.comnih.govoup.com These enzymes catalyze the oxidative cleavage of the N6-side chain from cytokinin molecules. oup.comfrontiersin.org

This compound, along with other N9-glucosides of isoprenoid cytokinins, can serve as a substrate for certain CKX isoforms. mdpi.comnih.govmdpi.com This degradation pathway represents a significant point of regulation within cytokinin homeostasis. The ability of CKX enzymes to degrade N9-glucosides indicates that these conjugated forms are not entirely inert and can be targeted for removal from the active cytokinin pool.

Substrate Specificity of CKX Isoforms Towards N9-Glucosides

The various isoforms of CKX exhibit distinct substrate specificities, subcellular localizations, and biochemical properties. nih.gov This diversity allows for precise regulation of cytokinin levels in different tissues and cellular compartments.

Studies on CKX isoforms from Arabidopsis thaliana and maize (Zea mays) have demonstrated that certain isoforms can effectively degrade N9-glucosides. researchgate.netnih.gov For instance, in Arabidopsis, AtCKX1 shows a high preference for both iP-N9-glucoside and tZ-N9-glucoside, particularly under weakly acidic conditions. frontiersin.orgresearchgate.net AtCKX7 also displays a high degradation rate for iP-N9-glucoside. frontiersin.orgresearchgate.net In maize, several apoplastic CKX isoforms, including ZmCKX2, ZmCKX3, ZmCKX4a, and ZmCKX4b, preferentially degrade iP-N9-glucoside. frontiersin.orgresearchgate.net

Conversely, cytokinin N7-glucosides appear to be resistant to degradation by these CKX isoforms. frontiersin.orgresearchgate.net This differential substrate specificity between N9- and N7-glucosides contributes to the distinct metabolic fates of these two types of cytokinin conjugates. The ability of CKX to cleave N9-glucosides but not N7-glucosides helps explain the relative abundance of these forms in plant tissues. researchgate.net

The table below provides a summary of the substrate preferences of selected CKX isoforms for cytokinin N9-glucosides.

| CKX Isoform | Organism | Substrate Preference | Reference |

| AtCKX1 | Arabidopsis thaliana | High preference for iP-N9-glucoside and tZ-N9-glucoside | frontiersin.org, researchgate.net |

| AtCKX7 | Arabidopsis thaliana | High preference for iP-N9-glucoside | frontiersin.org, researchgate.net |

| ZmCKX2, ZmCKX3, ZmCKX4a, ZmCKX4b | Zea mays | Preferential degradation of iP-N9-glucoside | frontiersin.org, researchgate.net |

Homeostatic Regulation of this compound Levels

The expression of genes encoding cytokinin N-glucosyltransferases, such as UGT76C2 in Arabidopsis, is a critical control point. researchgate.net A decrease in the production of cytokinin N-glucosides in ugt76c2 mutant plants has been shown to lead to an increase in CKX activity, highlighting the interplay between these two pathways in maintaining cytokinin balance. nih.gov

Furthermore, the levels of cytokinin N-glucosides can fluctuate in response to developmental cues and environmental signals. cas.cz For instance, during leaf senescence, there is a general decline in active cytokinin levels, which is accompanied by an accumulation of cytokinin glucosides. nih.gov This suggests that the formation of N-glucosides is an integral part of the developmental program of senescence.

The regulation of this compound levels is therefore a dynamic process, influenced by the rates of its formation and degradation, which are in turn controlled by the expression and activity of the respective enzymes involved in cytokinin metabolism.

Physiological and Biological Significance of Kinetin 9 N Glucoside in Plant Systems

Contribution to Plant Growth and Development

Cytokinins are fundamental to numerous developmental processes in plants, including cell division, organ formation, and the growth of shoots and roots. researchgate.net Kinetin-9-N-glucoside, as a cytokinin conjugate, participates in these processes, primarily through its conversion to the active kinetin (B1673648) form.

Table 1: Influence of this compound on Plant Growth

| Process | Observed Effect | Mechanism |

|---|---|---|

| Root Development | Inhibitory effects on root development have been noted for cytokinin N-glucosides. researchgate.netnih.govnih.gov | Release of active cytokinin, which at high concentrations can suppress root elongation. |

| Shoot Formation | Promotes shoot formation and proliferation. researchgate.netjeeng.net | Stimulation of cell division and differentiation in apical meristems. researchgate.net |

A primary function of cytokinins is the promotion of cell division and differentiation. researchgate.netmdpi.comsureshrattan.com Kinetin itself is known to induce cell division. sureshrattan.commdpi.com this compound can contribute to this process by acting as a storage form that releases active kinetin. frontiersin.org This regulated release can influence the cell cycle and the development of various plant tissues and organs. nih.gov

Table 2: Role of this compound in Cell Division and Differentiation

| Biological Process | Reported Influence of Cytokinin N-Glucosides |

|---|---|

| Cell Division | Stimulation of cell division is a hallmark of cytokinin activity. researchgate.netmdpi.com |

| Cell Differentiation | Involved in organogenesis and the differentiation of various cell types. mdpi.comnih.gov |

| Callus Growth | Some N9-glucosides have been shown to support soybean callus growth, likely through conversion to free cytokinin bases. nih.gov |

Table 3: Impact of this compound on Leaf Senescence

| Senescence Marker | Effect of Cytokinin N-Glucosides |

|---|---|

| Chlorophyll (B73375) Content | N9-glucosides of certain cytokinins can delay chlorophyll degradation. mdpi.com |

| Gene Expression | Can influence the expression of senescence-associated genes. nih.govplant-dynamics.nl |

| Nutrient Remobilization | By delaying senescence, they can affect the timing of nutrient recycling from older leaves. plant-dynamics.nl |

Interaction with Cytokinin Signaling Pathways

The biological effects of this compound are mediated through its interaction with the cytokinin signaling pathway. Although the glucoside form itself is generally considered inactive, its conversion to active kinetin allows it to trigger downstream responses. frontiersin.org

Cytokinin signaling can be visualized using reporter lines like TCSv2::3XVENUS, which show a fluorescent signal in response to active cytokinins. researchgate.netnih.govnih.govresearchgate.netnih.gov Studies have shown that cytokinin N-glucosides can activate these reporter lines, demonstrating their ability to trigger the cytokinin signaling cascade in living plant tissues. researchgate.netnih.govnih.govresearchgate.net For instance, the N9-glucoside of trans-zeatin (B1683218) has been shown to elicit a response in the TCSv2::3XVENUS reporter line in tomato roots. nih.govresearchgate.net This indicates that the glucoside is metabolized to an active form that is then perceived by the plant's cytokinin receptors.

The presence of active cytokinins influences the expression of a suite of genes involved in cytokinin biosynthesis, metabolism, and signaling. Key gene families involved include:

IPT (Isopentenyltransferase) : Genes involved in the initial steps of cytokinin biosynthesis. nih.govfrontiersin.org

CKX (Cytokinin Oxidase/Dehydrogenase) : Genes responsible for the irreversible degradation of cytokinins. researchgate.netfrontiersin.org

RR (Response Regulator) : Genes that act as key components of the cytokinin signaling pathway, with Type-A RRs being primary response genes. plos.orgscienceopen.com

Application of cytokinin N9-glucosides has been shown to induce the expression of cytokinin primary response genes, such as the Type-A response regulators. plos.org This response, however, may be slightly delayed compared to the application of the free cytokinin base, reflecting the time needed for conversion. plos.org Furthermore, changes in cytokinin levels due to the application of N-glucosides can lead to feedback regulation, affecting the expression of IPT and CKX genes as the plant adjusts its cytokinin homeostasis. researchgate.netfrontiersin.org For example, a decrease in the production of cytokinin N-glucosides has been linked to higher activity of CKX in the roots of Arabidopsis. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| kinetin |

| trans-zeatin |

| trans-zeatin-9-glucoside |

| cis-zeatin (B600781) |

| dihydrozeatin |

| isopentenyladenine (iP) |

| isopentenyladenine-7-glucoside (iP7G) |

| isopentenyladenine-9-glucoside (iP9G) |

| N6-benzyladenine (BA) |

| trans-zeatin-7-glucoside (tZ7G) |

| dihydrozeatin-7-glucoside (DHZ7G) |

| dihydrozeatin-9-glucoside (DHZ9G) |

| 3-methoxy-N-benzyladenine |

| kinetin-7-N-glucoside |

| zeatin |

| trans-zeatin riboside (tZR) |

| cis-zeatin riboside (cZR) |

| dihydrozeatin riboside (DHZR) |

| 3-methoxyBAP |

| kinetin-N3-glucoside |

Involvement in Plant Adaptability and Stress Responses

The ability of plants to adapt to fluctuating environmental conditions is paramount for their survival and productivity. Phytohormones, including cytokinins, are central to the signaling networks that orchestrate these adaptive responses. This compound, a conjugated form of the cytokinin kinetin, plays a significant, albeit historically underestimated, role in these processes. While once considered an inactive and irreversible byproduct of cytokinin metabolism, emerging evidence indicates its active participation in enhancing plant resilience to various abiotic stresses. nih.govresearchgate.net This section will delve into the specific contributions of this compound to plant adaptability, focusing on its role in maintaining hormone stability under duress and its intricate crosstalk with other phytohormone signaling pathways.

The maintenance of hormonal balance, or homeostasis, is critical for appropriate plant responses to environmental challenges such as drought, salinity, and extreme temperatures. frontiersin.org Under such stressful conditions, the levels of active cytokinins can fluctuate dramatically, potentially leading to detrimental physiological consequences. N-glucosylation, the process that forms this compound from kinetin, represents a key metabolic pathway for rapidly attenuating the levels of active cytokinins. nih.gov This conjugation serves as a protective mechanism, preventing the over-accumulation of active forms that could otherwise disrupt cellular processes.

Research has shown that under abiotic stress, the expression of certain uridine (B1682114) diphosphate (B83284) glycosyltransferase (UGT) genes, which are responsible for cytokinin N-glucosylation, is modulated. nih.gov For instance, in Arabidopsis thaliana, the genes UGT76C1 and UGT76C2 are known to catalyze the formation of N7- and N9-glucosides. nih.gov Changes in the expression of these genes during stress suggest a dynamic regulation of N-glucoside formation to maintain cytokinin homeostasis. During drought stress in Arabidopsis, while the levels of active cytokinins like trans-zeatin (tZ) decrease, there are notable changes in the profiles of their conjugated forms, including N-glucosides. frontiersin.org This indicates a re-balancing of the cytokinin pool to cope with the stress.

The formation of this compound and other N-glucosides can be considered a mechanism for the fine-tuning of cytokinin signaling. By converting active cytokinins into their N-glucoside forms, plants can effectively buffer the cellular concentration of active hormones, ensuring that the response to stress is measured and appropriate. Some studies suggest that this glucosylation might not be entirely irreversible, with the potential for reconversion back to the active form, thereby providing a ready pool of cytokinins for recovery once the stress subsides. nih.govfrontiersin.org

Table 1: Research Findings on the Role of Cytokinin N-Glucosides in Hormone Stability Under Stress

| Plant Species | Stress Condition | Observed Effect on N-Glucosides | Implication for Hormone Stability | Reference(s) |

| Arabidopsis thaliana | Drought | Decrease in total CK N-glucosides. | Rapid modulation of cytokinin pool to adapt to water deficit. | frontiersin.org |

| Arabidopsis thaliana | General | Overexpression of UGT76C2, which forms N-glucosides, conferred drought stress adaptation. | N-glucosylation is a key mechanism for maintaining cytokinin homeostasis and enhancing stress tolerance. | nih.gov |

| Vicia faba (Faba Bean) | Kinetin Treatment | Kinetin is metabolized to kinetin-9-glucoside (B13862117) (Kin9G). | Conversion to Kin9G is a part of the metabolic pathway to regulate active kinetin levels. | nih.gov |

| General | Exogenous Cytokinin | Increased formation of N7- and N9-glucosides. | A primary mechanism for fast attenuation of high active cytokinin levels to prevent hormonal imbalance. | nih.gov |

Cross-talk with Other Phytohormone Pathways

The response of plants to stress is not governed by a single hormone but rather by a complex network of interactions between different phytohormonal pathways. This compound, as part of the broader cytokinin signaling network, is involved in this intricate cross-talk, particularly with abscisic acid (ABA) and auxins.

Crosstalk with Abscisic Acid (ABA): ABA is a key hormone in mediating abiotic stress responses, particularly drought, by inducing stomatal closure and promoting the expression of stress-responsive genes. Cytokinins and ABA often act antagonistically. frontiersin.org During stress, an increase in ABA levels is typically accompanied by a decrease in active cytokinin levels. The formation of this compound contributes to this balance. By sequestering active cytokinins, N-glucosylation can effectively amplify the ABA signal during stress. For example, in soybean plants under salt stress, the application of kinetin, which can be converted to its glucoside, was shown to mitigate the adverse effects of salinity by modulating the levels of endogenous phytohormones, including a reduction in ABA content. frontiersin.org This suggests that the regulation of cytokinin activity through glucosylation is a crucial component of the ABA-cytokinin crosstalk in stress adaptation.

Crosstalk with Auxins: The interaction between cytokinins and auxins is fundamental to many aspects of plant development. This crosstalk is also evident in stress responses. For instance, in a study on somatic embryogenesis in Coffea canephora, the interplay between auxins and cytokinins was shown to be critical. nih.gov While the direct role of this compound was not the primary focus, the research highlighted that the metabolism of cytokinins, including their conjugation, is influenced by auxin levels and vice versa. nih.gov The balance between these two hormone classes, which is partly maintained through processes like N-glucosylation, dictates the developmental outcome under both normal and stressful conditions. In Vicia faba roots, the metabolism of kinetin to kinetin-9-glucoside was part of a hormonal cascade that influenced cell death, a process that also involves crosstalk with other hormones like ethylene (B1197577) and auxins. nih.gov

Table 2: Examples of Crosstalk between Cytokinin N-Glucosides and Other Phytohormone Pathways

| Interacting Hormone | Plant System/Process | Nature of Crosstalk | Research Finding | Reference(s) |

| Abscisic Acid (ABA) | Soybean under Salinity Stress | Antagonistic | Exogenous kinetin application (which can be glucosylated) mitigated salt stress by reducing ABA levels. | frontiersin.org |

| Auxins | Coffea canephora Somatic Embryogenesis | Interdependent Regulation | Auxin and cytokinin homeostasis, including cytokinin conjugation, are mutually regulated to control cell differentiation. | nih.gov |

| Ethylene, Auxins, Gibberellins | Vicia faba Root Cell Death | Complex Interaction | Kinetin metabolism to kinetin-9-glucoside is part of a specific hormonal signaling pathway involving crosstalk that leads to regulated cell death. | nih.gov |

Cellular and Tissue Specific Dynamics of Kinetin 9 N Glucoside

Subcellular Localization Studies

The precise location of kinetin-9-N-glucoside within the cell is a critical factor in understanding its physiological function. Studies on the subcellular distribution of cytokinin glucosides have provided valuable insights into their roles in cellular processes.

Distribution within Cytoplasm, Vacuoles, and Extracellular Space

Research has shown that cytokinin N-glucosides, including this compound, are not uniformly distributed within the cell but are compartmentalized in specific subcellular locations. A significant finding is the predominant localization of cytokinin N-glucosides in the extracellular space, also known as the apoplast, and to a lesser degree, in vacuoles. nih.gov This distribution pattern has been observed in both Arabidopsis and barley leaves. nih.govmdpi.com In contrast, the cytosol, the main site of many metabolic activities, contains very low levels of these compounds. nih.gov

This extracellular accumulation suggests a potential role for this compound in cell-to-cell communication and long-distance signaling. The vacuole, a large organelle in mature plant cells, is known for its storage functions. uvigo.es The presence of cytokinin N-glucosides in vacuoles points towards their role as storage forms that can be sequestered away from the metabolically active cytoplasm. mdpi.communi.cz

A comprehensive study on Arabidopsis and barley leaf cells revealed that the distribution of different cytokinin types varies between cellular compartments. researchgate.net For instance, in Arabidopsis, while trans-zeatin (B1683218) (tZ)-type glucosides were found in the extracellular space, isopentenyladenine (iP)-type glucosides were detected in both the extracellular space and vacuoles. researchgate.netcuni.cz This differential distribution highlights the complexity of cytokinin homeostasis and the specific roles different glucosides may play.

| Cytokinin Glucoside Type | Extracellular Space (Apoplast) | Vacuole | Cytoplasm | Reference |

|---|---|---|---|---|

| N-Glucosides (general) | Predominant | Present | Low levels | nih.gov |

| tZ-type Glucosides (Arabidopsis) | Present | - | - | researchgate.net |

| iP-type Glucosides (Arabidopsis) | Present | Present | - | researchgate.netcuni.cz |

Compartmentation of Glucosides and Glucosidase Activity

The compartmentation of cytokinin glucosides is intrinsically linked to the activity of β-glucosidases, the enzymes responsible for cleaving the glucose moiety and releasing the active cytokinin base. nih.gov The spatial separation of the glucosides and their hydrolyzing enzymes is a key regulatory mechanism. While N-glucosides are largely found in the apoplast and vacuoles, the enzymes that could potentially reactivate them may be located elsewhere. nih.govmdpi.com

For instance, some β-glucosidases have been found to be associated with the endoplasmic reticulum and cell walls. This separation prevents widespread, uncontrolled release of active cytokinins. However, under specific developmental or environmental cues, changes in membrane permeability or transport could bring the substrate (this compound) into contact with the enzyme, allowing for its conversion to active kinetin (B1673648).

Interestingly, the ability of glucosidases to cleave N-glucoconjugates appears to be specific to the type of cytokinin and the plant species. frontiersin.orgnih.gov For example, in maize, trans-zeatin N9-glucoside is efficiently hydrolyzed, whereas in Arabidopsis, this process is less efficient, suggesting different strategies for managing N-glucoside pools. frontiersin.orgnih.gov This highlights the nuanced and species-dependent nature of cytokinin regulation.

Transport and Distribution Mechanisms

The movement of this compound within and between cells, as well as over long distances, is crucial for its function in coordinating plant growth and development.

Evidence for Plasma Membrane Transport of Cytokinin N-Glucosides

The presence of high levels of cytokinin N-glucosides in the extracellular space strongly suggests the existence of transport mechanisms across the plasma membrane. nih.govresearchgate.net While direct transporters for this compound have not yet been definitively identified, the movement of molecules across the plasma membrane can occur through passive diffusion or be facilitated by transport proteins. nih.govbyjus.com Given the hydrophilic nature of glucosides, it is likely that their transport is mediated by carrier proteins. nih.gov

Several families of transporter proteins, such as purine (B94841) permeases (PUPs) and equilibrative nucleoside transporters (ENTs), have been implicated in the transport of cytokinin bases and ribosides. annualreviews.orgnih.gov It is plausible that related transporters are involved in the movement of N-glucosides. The identification of a putative plasma membrane transporter for cytokinin N-glucosides would be a significant step in understanding their role as transport forms. researchgate.net

Role as Long-Distance Transport Forms via Xylem

There is compelling evidence that cytokinin N-glucosides, including by extension this compound, serve as long-distance transport forms within the plant. nih.govresearchgate.net They have been found in the xylem sap, the primary conduit for water and nutrient transport from the roots to the shoots. nih.govresearchgate.netfrontiersin.org The high concentration of glucosides in the xylem suggests they are actively loaded into the transpiration stream for transport throughout the plant. nih.gov

This long-distance transport allows for communication between different plant organs, enabling the coordination of growth and development in response to both internal and external signals. nih.govmdpi.com For example, root-derived cytokinins can be transported to the shoot to regulate leaf growth and meristem activity. frontiersin.org The stability of N-glucosides makes them well-suited for long-distance transport, protecting the active cytokinin from degradation during its journey.

| Transport Type | Mechanism | Evidence | Reference |

|---|---|---|---|

| Plasma Membrane Transport | Likely mediated by carrier proteins (e.g., PUPs, ENTs) | High extracellular concentration of N-glucosides | nih.govresearchgate.netannualreviews.orgnih.gov |

| Long-Distance Transport | Movement through the xylem sap | Presence of N-glucosides in xylem sap | nih.govresearchgate.netfrontiersin.org |

Tissue and Organ Distribution Across Plant Ontogenesis

The levels and distribution of this compound and other cytokinin N-glucosides change dynamically throughout the life of a plant, reflecting their involvement in various developmental processes. nih.govnih.gov

Studies in Arabidopsis have shown that the concentration of cytokinin N-glucosides varies significantly in different tissues and at different developmental stages. nih.gov For example, during the transition from vegetative growth to flowering and senescence, there are dramatic shifts in the profiles of N-glucosides in leaves and roots. nih.govnih.gov In senescing leaves, there is a notable accumulation of N-glucosides, suggesting a role in the deactivation of cytokinins as the leaf ages. frontiersin.org

The expression of genes encoding the enzymes responsible for N-glucoside formation, such as UGT76C1 and UGT76C2 in Arabidopsis, also varies across different tissues and developmental stages, further supporting the idea of a tightly regulated distribution of these compounds. nih.gov This differential distribution ensures that active cytokinin levels are precisely controlled in specific tissues at specific times, allowing for proper development and response to environmental cues.

Developmental Profiles in Model Plants (e.g., Arabidopsis)

While kinetin is recognized as a synthetic cytokinin, its metabolic derivatives, such as this compound, are studied within the broader context of cytokinin N-glucosylation in plants. biologydiscussion.comclinisciences.comwikipedia.org The developmental dynamics of cytokinin N-glucosides are extensively characterized in the model plant Arabidopsis thaliana, providing a framework for understanding how compounds like this compound might behave in planta. Research has focused on endogenous cytokinin N-glucosides, particularly N7- and N9-glucosides of trans-zeatin (tZ), isopentenyladenine (iP), and dihydrozeatin (DHZ). nih.govresearchgate.net

Studies of Arabidopsis ontogenesis reveal that cytokinin N-glucosides are major forms of cytokinins, with their concentrations changing significantly throughout the plant's life cycle. nih.govfrontiersin.org These modifications are catalyzed by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs), with UGT76C1 and UGT76C2 being primarily responsible for the formation of N7- and N9-glucosides. nih.govnih.gov

Detailed analysis of Arabidopsis leaves and roots at various developmental stages—measured in days after sowing (DAS)—shows distinct profiles for different N-glucosides. In leaves, there is a general trend of progressive accumulation of total N-glucosides throughout the plant's lifespan. nih.govresearchgate.net Among the N9-glucosides, trans-zeatin-9-N-glucoside (tZ9G) and isopentenyladenine-9-N-glucoside (iP9G) are found in relatively high amounts, though their concentrations typically remain below 10 pmol·g⁻¹ FW. nih.gov The accumulation of N-glucosides becomes particularly pronounced during senescence. nih.govfrontiersin.org

The tables below present detailed findings on the concentration of key endogenous N9-glucosides in Arabidopsis thaliana leaves and roots at different developmental stages.

Table 1: Concentration of Endogenous Cytokinin-9-N-Glucosides in Arabidopsis thaliana Leaves During Development

This table shows the concentration (pmol·g⁻¹ FW) of trans-zeatin-9-N-glucoside (tZ9G) and N⁶-(Δ²-isopentenyl)adenine-9-N-glucoside (iP9G) in the leaves of Arabidopsis thaliana at various time points, measured in days after sowing (DAS).

Data sourced from Pokorná et al. (2021). nih.gov

| Days After Sowing (DAS) | tZ9G (pmol·g⁻¹ FW) | iP9G (pmol·g⁻¹ FW) |

|---|---|---|

| 3 | 0.77 | 0.26 |

| 7 | 1.25 | 0.31 |

| 14 | 1.08 | 0.38 |

| 21 | 1.55 | 0.47 |

| 35 | 3.07 | 1.29 |

| 49 | 6.25 | 1.75 |

Table 2: Concentration of Endogenous Cytokinin-9-N-Glucosides in Arabidopsis thaliana Roots During Development

This table shows the concentration (pmol·g⁻¹ FW) of trans-zeatin-9-N-glucoside (tZ9G) and N⁶-(Δ²-isopentenyl)adenine-9-N-glucoside (iP9G) in the roots of Arabidopsis thaliana at various time points, measured in days after sowing (DAS).

Data sourced from Pokorná et al. (2021). nih.gov

| Days After Sowing (DAS) | tZ9G (pmol·g⁻¹ FW) | iP9G (pmol·g⁻¹ FW) |

|---|---|---|

| 3 | 0.12 | 0.03 |

| 7 | 0.12 | 0.04 |

| 14 | 0.11 | 0.04 |

| 21 | 0.14 | 0.06 |

| 35 | 0.15 | 0.06 |

| 49 | 0.18 | 0.08 |

These developmental profiles indicate that N-glucosylation is a significant and dynamically regulated process in cytokinin homeostasis throughout the life of a plant. nih.govnih.gov While once considered purely irreversible inactivation products, emerging evidence suggests that certain N-glucosides can be converted back to their active forms, hinting at a more complex regulatory role. frontiersin.orgoup.comresearchgate.net

Molecular Regulation and Genetic Approaches in Kinetin 9 N Glucoside Research

Transcriptional and Post-Transcriptional Regulation of N-Glucosyltransferase Genes (e.g., UGT76C1, UGT76C2)

The expression of N-glucosyltransferase genes, especially UGT76C2, is tightly regulated at the transcriptional level by a variety of internal and external cues. This regulation ensures that cytokinin activity is appropriately attenuated in response to developmental stage and environmental conditions. researchgate.netnih.govfrontiersin.org

Research has shown that the transcription of UGT76C2 is influenced by:

Hormonal Crosstalk: The gene is repressed by abscisic acid (ABA), a hormone often associated with stress responses. frontiersin.org Conversely, its expression can be rapidly induced by the application of exogenous cytokinins, forming a negative feedback loop to control hormone levels. frontiersin.org

Abiotic Stress: The expression of UGT76C2 is modulated by various environmental stressors. It is reported to be repressed by osmotic stress and drought stress, indicating a complex role in plant adaptation. frontiersin.orgutoronto.caarabidopsis.org

Developmental Stage: The expression levels of both UGT76C1 and UGT76C2 change throughout the plant's life cycle, with distinct patterns observed in different tissues like leaves and roots during various stages of ontogenesis. nih.gov

While transcriptional control is well-documented, the role of post-transcriptional regulation, such as mechanisms involving microRNAs (miRNAs), is an emerging area of study. nih.govfrontiersin.org miRNAs are known to regulate gene expression by targeting messenger RNAs for cleavage or translational repression. nih.govfrontiersin.org While specific miRNAs directly targeting UGT76C1 or UGT76C2 have not been extensively characterized, cytokinin treatment has been shown to alter the expression of certain miRNA genes, suggesting an indirect layer of post-transcriptional control over cytokinin homeostasis. nih.govplos.org

Genetic Manipulation and Functional Genomics Studies

The functions of the UGT76C genes have been significantly clarified through the generation and analysis of transgenic plants, including loss-of-function mutants and overexpression lines. These genetic tools have been pivotal in confirming the in-planta role of these enzymes in cytokinin metabolism.

Comparing the phenotypes of plants with altered UGT76C2 expression has revealed its dominant role in cytokinin N-glucosylation. The contrasting characteristics of loss-of-function mutants and overexpression lines provide strong evidence for the gene's function.

A loss-of-function mutant (ugt76c2) exhibits a significant decrease in the accumulation of cytokinin N-glucosides. These mutants consequently show increased sensitivity to exogenously applied cytokinin in various bioassays, including primary root elongation and chlorophyll (B73375) retention. They also tend to have smaller seeds. oup.com The altered cytokinin balance in these mutants triggers homeostatic responses, changing the expression levels of other cytokinin-related genes involved in signaling (e.g., AHK2, AHK3, ARR1) and metabolism (e.g., IPT5, CKX3). oup.com

Conversely, overexpression lines that constitutively express UGT76C2 show a substantial increase in cytokinin N-glucosides and a corresponding decrease in active cytokinin levels. frontiersin.org These plants display reduced sensitivity to cytokinin. oup.com Phenotypically, this often translates to enhanced root growth and improved tolerance to drought and salt stress, traits associated with cytokinin deficiency. frontiersin.orgoup.com The ectopic expression of Arabidopsis UGT76C2 in rice has been shown to confer similar drought and salt tolerance, highlighting its potential utility in crop engineering. frontiersin.org

Studies on UGT76C1 have shown that its manipulation leads to less severe phenotypes, suggesting a degree of functional redundancy between the two genes, with UGT76C2 playing the more dominant role in regulating the pool of active cytokinin bases.

| Genotype | N-Glucoside Level | Cytokinin Sensitivity | Root System | Abiotic Stress Tolerance | Reference |

|---|---|---|---|---|---|

| Wild-Type | Normal | Normal | Normal | Normal | N/A |

| ugt76c2 Mutant (Loss-of-Function) | Significantly Decreased | Increased | Normal / Slightly Reduced | Decreased | oup.com |

| UGT76C2 Overexpression | Substantially Increased | Decreased | Enhanced | Increased | oup.comfrontiersin.orgoup.com |

Identification and Characterization of Regulatory Elements and Transcription Factors Affecting N-Glucosylation Pathways

The regulation of UGT76C1 and UGT76C2 expression is controlled by transcription factors that bind to specific cis-regulatory elements within the promoter regions of these genes. frontiersin.orgnih.gov The identification of these factors and their binding sites is key to understanding how hormonal and environmental signals are integrated to control cytokinin N-glucosylation.

Several families of transcription factors have been implicated in this regulatory network:

CYTOKININ RESPONSE FACTORs (CRFs): CRFs are a subset of AP2/ERF transcription factors that mediate cytokinin responses. frontiersin.org Research has shown that CRF5 acts as a transcriptional repressor of UGT76C2. nih.gov CRFs themselves are often transcriptionally activated by cytokinins, forming a regulatory loop. nih.govarabidopsis.orgarabidopsis.orgresearchgate.net

Type-B ARABIDOPSIS RESPONSE REGULATORs (ARRs): These proteins are key transcription factors that mediate the primary transcriptional response to cytokinin. frontiersin.org Upon activation by the cytokinin signaling pathway, Type-B ARRs bind to specific DNA motifs (e.g., 5'-GAT(T/C)-3') in the promoters of target genes. researchgate.netnih.gov UGT76C2 is among the cytokinin metabolism genes regulated by this pathway, indicating that the hormone directly controls its own inactivation. researchgate.netnih.govfrontiersin.orgnih.gov

Other Regulatory Proteins: Other transcription factors involved in developmental processes have also been shown to influence cytokinin homeostasis, although their direct interaction with UGT promoters may be part of a broader regulatory cascade.

The promoter regions of genes like UGT76C2 contain a variety of these cis-acting regulatory elements, which act as binding sites for the different transcription factors. csic.esnih.govplos.org This allows for a combinatorial and highly nuanced control of gene expression, enabling the plant to fine-tune its cytokinin levels in response to a complex array of developmental and environmental signals. The use of bioinformatics tools and molecular techniques like ChIP-seq continues to help researchers map these binding sites and decipher the complex regulatory code governing cytokinin N-glucosylation. ncku.edu.twnih.gov

Advanced Analytical Methodologies for Kinetin 9 N Glucoside Research

High-Resolution Separation Techniques

Effective separation of kinetin-9-N-glucoside from other endogenous compounds is a critical first step in its analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) for Separation and Fractionation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of cytokinins, including their glucosylated forms like this compound. researchgate.net Its suitability stems from the ability to separate these relatively polar and non-volatile compounds with high resolution. creative-proteomics.com HPLC is frequently used to purify and fractionate cytokinins from plant extracts before their identification and quantification by mass spectrometry or immunoassays. researchgate.netresearchgate.net

Reverse-phase (RP) HPLC, particularly with C18 columns, is a common approach for separating cytokinin bases and their sugar conjugates under acidic conditions. researchgate.netrsc.org The use of volatile mobile phase additives such as formic or acetic acid with methanol (B129727) or acetonitrile (B52724) gradients allows for effective separation. researchgate.netdr-martins.com For instance, a baseline chromatographic separation of 18 cytokinin standards, which would include glucosides, has been developed, demonstrating the resolving power of HPLC. capes.gov.brnih.gov In studies of cytokinin metabolism, HPLC coupled with a radioactivity detector has been used to monitor the formation of metabolites like benzyladenine-9-glucoside. nih.gov

While HPLC alone can provide reliable identification, especially with UV detection, the complexity of plant extracts often necessitates coupling it with more specific detection methods like mass spectrometry for unambiguous quantification. researchgate.netdr-martins.com

Table 1: HPLC Methods for Cytokinin Analysis

| Parameter | Description | References |

| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| Common Columns | Reverse-phase C18 or C8 | researchgate.netrsc.org |

| Mobile Phase | Aqueous methanol/acetonitrile with volatile additives (e.g., acetic/formic acid) | researchgate.netdr-martins.com |

| Detection | UV absorbance, radioactivity, mass spectrometry | researchgate.netnih.gov |

| Application | Separation, fractionation, and purification of cytokinins and their glucosides | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for identifying and quantifying volatile and semi-volatile compounds, including various plant hormones like cytokinins. creative-proteomics.comresearchgate.net This technique has been instrumental in identifying a range of cytokinins in plant tissues, including the 9-glucosides of zeatin and dihydrozeatin. oup.com

For the analysis of cytokinin metabolites, derivatization to form per(trimethylsilyl) or permethyl derivatives is often necessary to increase their volatility for GC analysis. acs.org GC-MS has been successfully used to identify and quantify the incorporation of stable isotopes, such as [15N5]adenine, into cytokinin metabolites, providing insights into their biosynthesis. nih.gov The high sensitivity of GC-MS allows for the detection of trace amounts of hormones in complex plant matrices. creative-proteomics.com

While GC-MS is highly effective, the analysis of non-volatile and polar compounds like this compound can be challenging without derivatization. creative-proteomics.com For these types of molecules, liquid chromatography-mass spectrometry (LC-MS) is often a more direct and suitable technique. creative-proteomics.com Nevertheless, GC-MS remains a valuable tool, particularly for comprehensive profiling of various hormone classes and their metabolites. creative-proteomics.comanalytice.com

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) has become an indispensable tool for the quantitative analysis of plant hormones due to its high sensitivity and selectivity. researchgate.net When coupled with liquid chromatography, it provides a powerful platform for the detection of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the precise and sensitive quantification of plant hormones, including this compound. nih.govfrontiersin.org This method combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. researchgate.net LC-MS/MS is particularly well-suited for analyzing polar and non-volatile compounds like cytokinin glucosides, which are not readily analyzed by GC-MS without derivatization. creative-proteomics.com

The development of LC-MS/MS methods has enabled the simultaneous quantification of multiple plant hormones in a single run, which is crucial for understanding hormonal crosstalk. creative-proteomics.comprotocols.io For instance, a sensitive LC-MS/MS method was developed for the identification and quantification of both kinetin (B1673648) and kinetin riboside in coconut water. nih.gov This involved an initial solid-phase extraction for sample cleanup followed by analysis. researchgate.net The high sensitivity of modern LC-MS/MS systems, such as those utilizing triple quadrupole or ion trap mass spectrometers, allows for the detection of phytohormones at very low concentrations. frontiersin.orgcreative-proteomics.com

Selected Reaction Monitoring (SRM) Mode for this compound Analysis

Selected Reaction Monitoring (SRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. dr-martins.com In SRM, the first mass spectrometer is set to select a specific precursor ion (the molecular ion of the target analyte, in this case, this compound), which is then fragmented. The second mass spectrometer is set to monitor a specific product ion resulting from the fragmentation. dr-martins.com This process significantly reduces chemical noise and enhances the signal-to-noise ratio, leading to very low limits of detection. dr-martins.com

This technique has been successfully applied to the analysis of kinetin and its riboside in coconut water, where the precursor and product ion pairs were monitored for unambiguous identification and quantification. dr-martins.comnih.gov For kinetin, the transition monitored was m/z 216 → 148, and for kinetin riboside, it was m/z 348 → 216. dr-martins.com The use of SRM allows for the detection of these compounds at micromolar concentrations. nih.gov The specificity of SRM is particularly beneficial when analyzing complex biological samples, as it can distinguish the target analyte from other co-eluting compounds. dr-martins.com

Table 2: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Description | References |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | dr-martins.comnih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) | dr-martins.comnih.gov |

| Precursor Ion (Kinetin) | m/z 216 | dr-martins.com |

| Product Ion (Kinetin) | m/z 148 | dr-martins.com |

| Precursor Ion (Kinetin Riboside) | m/z 348 | dr-martins.com |

| Product Ion (Kinetin Riboside) | m/z 216 | dr-martins.com |

| Application | Sensitive and specific quantification in complex matrices | dr-martins.comnih.gov |

Immunological Detection Methods

Immunological methods offer an alternative approach for the detection and quantification of cytokinins. These techniques rely on the specific binding of antibodies to the target molecule. Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), have been developed for cytokinin analysis. researchgate.net

While these methods can be highly sensitive, a potential limitation is the cross-reactivity of antibodies with structurally similar cytokinin groups, which may lead to an overestimation of a specific compound if not properly validated. researchgate.net Therefore, they often provide an estimate of the total content of a group of related cytokinins (e.g., 9-glucosides) rather than a specific molecule like this compound. researchgate.net Despite this, immunoassays can be valuable tools for rapid screening and for providing complementary information to mass spectrometry-based methods. researchgate.netzu.ac.ae Immunoaffinity purification, using antibodies to capture cytokinins from a sample, can also be employed as a sample clean-up step prior to analysis by other techniques like HPLC or GC-MS. researchgate.net

Immunoaffinity Purification for Glucoside Derivatives

Immunoaffinity purification represents a powerful technique for the selective isolation and enrichment of cytokinins, including N-glucosides, from crude plant extracts. researchgate.netnih.gov This method leverages the high specificity of antibodies that recognize and bind to target cytokinin molecules.

The process involves the immobilization of polyclonal or monoclonal antibodies onto a solid support matrix, such as cellulose (B213188) gel or magnetic microparticles, creating an immunoaffinity column or sorbent. nih.govnih.govoup.comwiley.com When a plant extract is passed through this column, the cytokinin glucosides, along with other cytokinins recognized by the antibodies, are captured. researchgate.netnih.gov After washing away unbound substances, the purified cytokinins are eluted from the column, typically using a buffer with an organic solvent. nih.gov

A significant advantage of this technique is the ability to co-purify a wide range of cytokinins simultaneously. nih.gov Researchers have successfully used a mixture of polyclonal antibodies against zeatin riboside and isopentenyladenosine to purify not only these compounds but also kinetin and its 9-glucoside derivative due to antibody cross-reactivity. nih.gov This approach yields fractions that are sufficiently clean for subsequent analysis by methods like high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS). researchgate.netnih.gov The use of magnetic microparticles as the solid support offers a rapid, one-step purification method suitable for very small amounts of plant tissue. wiley.com

The efficiency of immunoaffinity purification allows for the detection of cytokinins at picomolar levels. nih.gov The recoveries for different cytokinins can vary, with some studies reporting recoveries of over 50% for certain derivatives. wiley.com This high degree of purification is often a necessary prerequisite for accurate quantification by immunoassays, as it removes interfering compounds from the plant matrix. taylorfrancis.comnih.gov

Table 1: Characteristics of Immunoaffinity Purification for Cytokinin Glucosides

| Feature | Description | Reference(s) |

| Principle | Utilizes immobilized antibodies to selectively bind and isolate cytokinins from plant extracts. | researchgate.netnih.gov |

| Antibodies Used | Polyclonal and monoclonal antibodies against various cytokinins (e.g., zeatin riboside, isopentenyladenosine). | nih.govoup.comresearchgate.net |

| Solid Supports | Cellulose gel, magnetic microparticles. | nih.govoup.comwiley.com |

| Co-purification | Capable of simultaneously isolating multiple cytokinin forms, including bases, ribosides, and N-glucosides like this compound. | nih.govnih.gov |

| Efficiency | High recovery rates (often >50%) and provides highly purified fractions suitable for downstream analysis (HPLC, MS). | nih.govwiley.com |

| Application | Essential for sample clean-up prior to quantification by ELISA or RIA to minimize matrix effects and cross-reactivity. | taylorfrancis.comnih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassays (RIA)

Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are two highly sensitive immunochemical techniques used for the quantification of cytokinins, including their glucoside derivatives. taylorfrancis.comdr-martins.com Both assays are based on the principle of competitive binding, where cytokinins in a sample compete with a known amount of labeled cytokinin for a limited number of antibody binding sites. taylorfrancis.com

In a typical RIA, a radiolabeled cytokinin is used as the tracer. taylorfrancis.com The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled cytokinin in the sample. taylorfrancis.com RIAs are highly sensitive, with detection limits in the picogram range. taylorfrancis.com

ELISA offers a non-radioactive alternative and commonly uses an enzyme-labeled cytokinin or antibody. taylorfrancis.com The enzyme catalyzes a colorimetric or chemiluminescent reaction, and the signal intensity is measured to determine the cytokinin concentration. taylorfrancis.com Direct competitive ELISA is a common format for cytokinin analysis. researchgate.netscispace.com Like RIA, ELISA is highly sensitive, with a measuring range often starting from 0.5 picomoles. researchgate.net

The specificity of both ELISA and RIA is critically dependent on the cross-reactivity of the antibodies used. taylorfrancis.com While antibodies can be highly specific, some cross-reactivity with structurally similar cytokinins is often observed. scispace.com For this reason, it is crucial to purify samples, typically by HPLC, before conducting the immunoassay. taylorfrancis.comnih.gov This separation step ensures that the immunoassay quantifies a single type of cytokinin, providing more accurate and reliable results. scispace.com The reliability of ELISA for cytokinin quantification has been validated by comparison with HPLC analysis. scispace.com

Table 2: Comparison of ELISA and RIA for Cytokinin Glucoside Analysis

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) | Reference(s) |

| Principle | Competitive binding using an enzyme-labeled probe. | Competitive binding using a radiolabeled probe. | taylorfrancis.com |

| Detection | Colorimetric or chemiluminescent signal. | Measurement of radioactivity. | taylorfrancis.com |

| Sensitivity | High, with detection limits in the picomole to femtomole range. | High, with detection limits in the picogram range. | taylorfrancis.comresearchgate.net |

| Sample Preparation | Requires extensive sample purification, often including HPLC, to ensure specificity. | Requires extensive sample purification, often including HPLC, to ensure specificity. | taylorfrancis.comnih.gov |

| Advantages | Non-radioactive, well-suited for high-throughput analysis. | High sensitivity. | taylorfrancis.com |

| Limitations | Potential for cross-reactivity with other cytokinins if samples are not adequately purified. | Use of radioactive materials, potential for cross-reactivity without proper sample purification. | taylorfrancis.comscispace.com |

Enzyme Activity Assays for Glucoside Metabolism

The metabolic fate of this compound is governed by the activity of specific enzymes. Assays to measure the activity of these enzymes are crucial for understanding the regulation of cytokinin homeostasis.

Radiotracer-Based Metabolic Tracking

Radiotracer studies are a powerful tool for elucidating the metabolic pathways of this compound and other cytokinins in vivo. frontiersin.orgnih.gov This technique involves supplying a radiolabeled form of the compound, such as [³H] or [¹⁴C]-labeled this compound, to plant tissues or cell cultures and tracking its conversion into various metabolites over time. frontiersin.orgnih.govpnas.org

In a typical experiment, plant material is incubated with the radiolabeled cytokinin for a specific duration. nih.gov The metabolites are then extracted and separated using techniques like HPLC. pnas.orgresearchgate.net The eluate from the HPLC is passed through an on-line radioactivity detector or collected in fractions for analysis by liquid scintillation counting. nih.govresearchgate.net This allows for the identification and quantification of the radiolabeled metabolites.

Radiotracer studies have been instrumental in demonstrating the metabolic conversion of cytokinin N-glucosides. For example, experiments with radiolabeled trans-zeatin-9-glucoside ([²-³H]tZ9G) in oat leaf segments showed its conversion to trans-zeatin (B1683218) and adenine (B156593) over a period of four days. researchgate.net Similarly, feeding experiments with radiolabeled cytokinin ribosides in Arabidopsis have shown their conversion to the corresponding nucleotides, providing insights into the flux through different metabolic pathways. nih.gov These studies have confirmed that N9-glucosides of certain cytokinins can be converted back to their active forms in planta, challenging the long-held view that they are solely irreversible storage forms. frontiersin.org The use of radiolabeled compounds allows for the tracking of metabolic fate even at very low, physiological concentrations. nih.gov

Applications and Translational Research Potential

Modulation of Plant Development for Agricultural Improvement

The manipulation of cytokinin levels has long been a target for agricultural improvement, and understanding the role of cytokinin conjugates like kinetin-9-N-glucoside is pivotal in this endeavor. Cytokinins are central regulators of numerous aspects of plant growth and development, including cell division, the formation of shoots and roots, the growth of auxiliary buds, and the delay of senescence. nih.govresearchgate.net The application of cytokinin analogues has shown potential in modulating these processes for agricultural benefit. upol.cz

Historically, the direct application of highly active cytokinins in the field has been challenging due to their rapid metabolism and potential for undesirable pleiotropic effects. mdpi.com The formation of N-glucosides, such as this compound, was once considered a primary barrier to the successful use of cytokinins in agriculture because it was thought to be an irreversible inactivation process. mdpi.com However, recent research has revised this view, indicating that the conversion to N-glucosides and the potential for their subsequent reactivation could be harnessed for controlled, slow-release delivery of active cytokinins.

Research into the effects of N-glucosides has revealed specific physiological activities. For instance, certain N-glucosides have demonstrated antisenescent properties and the ability to inhibit root development. nih.gov While kinetin (B1673648) itself can promote cell division and elongation, its glucosylated form, this compound, is generally considered to have low biological activity. mdpi.comjmbfs.org This is because the N9-glucosylation can prevent the molecule from binding effectively to cytokinin receptors. frontiersin.org

The table below summarizes the comparative effects of kinetin and its N-glucoside, highlighting the modulation of activity through glucosylation.

| Feature | Kinetin | This compound |

| Primary Function | Promotes cell division and differentiation. jmbfs.org | Primarily a storage or inactivation form of kinetin. nih.govmdpi.com |

| Biological Activity | High activity in various bioassays. sureshrattan.com | Generally low to no activity in bioassays. mdpi.com |

| Receptor Binding | Binds to cytokinin receptors to initiate signaling. | Does not effectively bind to known cytokinin receptors. frontiersin.org |

| Agricultural Potential | Used in tissue culture for callus induction and shoot regeneration. glycemicon.com | Potential for controlled release of active cytokinin. |

The potential for in planta conversion of this compound back to its active form, kinetin, opens up new avenues for agricultural applications. By understanding the enzymes that mediate this conversion, it may be possible to develop strategies to enhance crop yield, improve stress tolerance, and control developmental processes like branching and leaf longevity with greater precision.

Understanding and Manipulating Cytokinin Homeostasis in Plant Biotechnology

Cytokinin homeostasis, the maintenance of optimal levels of active cytokinins, is a complex process involving biosynthesis, metabolism, and transport. nih.gov N-glucosylation, leading to the formation of compounds like this compound, is a crucial component of this regulatory network. researchgate.netnih.gov In vascular plants, N-glucosides can accumulate to significant levels, representing a substantial portion of the total cytokinin pool. frontiersin.org

The formation of this compound is catalyzed by specific enzymes called UDP-glucosyltransferases (UGTs). glycemicon.com In the model plant Arabidopsis thaliana, two key enzymes, UGT76C1 and UGT76C2, have been identified as responsible for the N-glucosylation of cytokinins at the N7 and N9 positions. frontiersin.orgmdpi.comnih.gov The expression of the genes encoding these enzymes changes throughout the plant's life cycle, indicating a dynamic role for N-glucosylation in development. nih.govresearchgate.net

Manipulating the expression of these UGTs offers a powerful tool for plant biotechnology. For example, overexpressing the UGT76C2 gene in Arabidopsis leads to an increased production of cytokinin N-glucosides, while knocking out this gene results in substantially lower levels of these conjugates. frontiersin.org This ability to alter the balance between active cytokinins and their inactive glucosides has significant implications for modifying plant architecture and development.

The table below details research findings related to the manipulation of cytokinin N-glucosylation.

| Research Finding | Organism | Implication for Cytokinin Homeostasis | Reference |

| Identification of UGT76C1 and UGT76C2 | Arabidopsis thaliana | Pinpointed the key enzymes for cytokinin N-glucosylation. | nih.gov |

| Overexpression of UGT76C2 | Arabidopsis thaliana | Increased accumulation of cytokinin N-glucosides (iP-N7G, iP-N9G, tZ-N7G, tZ-N9G). | frontiersin.org |

| Knock-out of ugt76c2 | Arabidopsis thaliana | Substantially lower content of cytokinin N-glucosides. | frontiersin.org |

| Hydrolysis of tZ-N9G | Zea mays (Maize) | The enzyme Zm-p60.1 can release the active cytokinin base from its N9-glucoside. | frontiersin.org |

While N9-glucosylation has long been considered an irreversible inactivation step, evidence suggests that some plants possess the enzymatic machinery to hydrolyze these conjugates back to their active forms. frontiersin.orgresearchgate.net For instance, an enzyme from maize, Zm-p60.1, has been shown to hydrolyze trans-zeatin-9-glucoside (tZ9G). frontiersin.org The discovery and characterization of such enzymes in crop species could enable the development of biotechnological strategies to release active cytokinins from their N9-glucoside stores at specific developmental stages or in response to particular environmental cues, thereby fine-tuning plant growth and productivity.

Future Research Directions and Unresolved Questions

Definitive Identification of Specific Hydrolases for Kinetin-9-N-Glucoside and Other N-Glucosides in planta

A significant gap in the understanding of cytokinin N-glucoside metabolism is the definitive identification of the hydrolases responsible for their cleavage in plants. While N-glucosylation has traditionally been viewed as an irreversible deactivation step, mounting evidence suggests that the release of active cytokinin bases from their N-glucoside conjugates is possible and biologically relevant. frontiersin.orgplos.org

The search for these specific hydrolases, particularly for this compound, remains a critical unresolved issue. In maize, the β-D-glucosidase Zm-p60.1 has been shown to hydrolyze trans-zeatin-9-N-glucoside (tZ9G) in vitro, albeit at a very low velocity. frontiersin.org However, the enzyme responsible for this action in the model organism Arabidopsis thaliana has yet to be identified. frontiersin.org While the maize enzyme provides a starting point, it is not known if it or its orthologs can process this compound.

Future research must focus on identifying and characterizing the specific β-glucosidases (BGLU) or other glycoside hydrolases (GHs) that can cleave the bond in this compound and other N-glucosides. d-nb.infofrontiersin.org This would involve a combination of proteomic, transcriptomic, and genetic screening approaches. Identifying these enzymes is paramount to confirming the reversibility of N-glucosylation and understanding how plants regulate the pool of active cytokinins.

Key Research Questions:

What are the specific β-glucosidase(s) in Arabidopsis and other species that hydrolyze this compound?

What is the substrate specificity of these enzymes towards different cytokinin N-glucosides (e.g., N7- vs. N9-glucosides)?

How is the expression and activity of these hydrolases regulated at the cellular and organismal level?

Elucidation of this compound Transport Mechanisms Across Cellular Membranes

The movement of cytokinin conjugates, including this compound, is integral to their function in plant development and signaling. Studies have shown that cytokinin N-glucosides are found in significant amounts in the apoplast (the space outside the cell membrane) and in the xylem sap, which suggests they are transported across cellular membranes. frontiersin.orgnih.gov In faba bean, exogenously applied kinetin (B1673648) is metabolized into kinetin-9-glucoside (B13862117) (Kin9G), which acts as a transport form. researchgate.net

Despite these observations, the specific transporters responsible for the flux of this compound across membranes have not been fully elucidated. While purine (B94841) permeases (PUPs) and equilibrative nucleoside transporters (ENTs) are known to transport cytokinin bases and nucleosides, their affinity for N-glucosides is not well-established. oup.com The ATP-binding cassette (ABC) transporter ABCG14 has been identified as a key transporter of active cytokinins, but its role in transporting N-glucosides like this compound is an open area of investigation. frontiersin.org

Uncovering these transport mechanisms is essential for understanding how and where this compound exerts its effects, whether as a long-distance signal or a localized storage form.

Comprehensive Understanding of this compound's Direct and Indirect Roles in Cytokinin Signaling

For many years, cytokinin N-glucosides were considered inactive byproducts of cytokinin metabolism. oup.com This was based on their inability to bind to and activate the canonical cytokinin receptors, such as ARABIDOPSIS HISTIDINE KINASE 4 (AHK4). plos.orgmdpi.com However, recent studies have challenged this dogma by demonstrating that exogenous application of trans-zeatin (B1683218) N-glucosides can trigger cytokinin-like responses, including the activation of cytokinin signaling reporters like TCSv2::3XVENUS. nih.govnih.govresearchgate.net

The precise mechanism behind these observed activities remains a major unresolved question. The biological effects could be indirect, resulting from the hydrolysis of the N-glucoside back to its active base form by yet-to-be-identified hydrolases. frontiersin.org Alternatively, there may be an undiscovered signaling pathway that is independent of the canonical AHK receptors. plos.org It is possible that this compound and other N-glucosides have their own specific receptors or interact with other signaling components that converge on the cytokinin response pathway. plos.org

A comprehensive understanding requires disentangling the direct effects of the glucoside itself from the indirect effects of its potential metabolic products. This will be crucial for accurately modeling cytokinin homeostasis and signaling networks.

Expanding Research to Diverse Plant Species and Environmental Conditions

Much of the current knowledge on cytokinin N-glucosylation is derived from studies on model organisms like Arabidopsis thaliana and a few major crops such as maize. nih.gov However, the distribution and abundance of cytokinin N-glucosides, including this compound, vary significantly across the plant kingdom. nih.govresearchgate.net For instance, N-glucosides are prevalent in vascular plants but are found in very low amounts, if at all, in non-vascular plants like mosses and algae. frontiersin.org

Furthermore, the accumulation of N-glucosides can be influenced by environmental conditions. For example, the expression of the glucosyltransferase UGT76C2 in Arabidopsis, which is involved in N-glucoside formation, is implicated in drought stress adaptation. nih.gov Research on tea plants has also shown that levels of trans-zeatin-9-glucoside differ between cultivars with different branching angles. mdpi.com

Expanding research to a wider array of plant species, including those from unique ecological niches, and under various abiotic and biotic stress conditions will provide a more complete picture of the physiological roles of this compound. Such studies will help determine if its function is conserved across species or if it has adapted to specific developmental programs and environmental challenges. researchgate.netfrontiersin.org

Evolutionary Insights into Cytokinin N-Glucosylation in the Plant Kingdom